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Compound of Interest

Compound Name: 2-Methoxy-N-methylbenzylamine

Cat. No.: B1584364

An In-depth Technical Guide: 2-Methoxy-N-methylbenzylamine: Synthesis, Properties, and
Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and
professionals in drug development. It provides a detailed overview of 2-Methoxy-N-
methylbenzylamine, focusing on its synthesis, physicochemical properties, and significance
as a chemical intermediate.

Introduction and Significance

2-Methoxy-N-methylbenzylamine (CAS No. 6851-80-5) is a substituted secondary amine that
serves as a valuable building block in organic synthesis.[1] Its structure, featuring a methoxy-
substituted benzene ring attached to a methylated aminomethyl group, makes it a precursor for
more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2]
The presence of the methoxy group and the secondary amine functionality allows for a variety
of chemical transformations, positioning it as a key intermediate in the synthesis of bioactive
compounds.[2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for
its effective use in a laboratory or industrial setting.

Key Properties Summary
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Property Value Source
CAS Number 6851-80-5 [1]
Molecular Formula CoH13NO [1103114]
Molecular Weight 151.21 g/mol [1114]
Appearance Colorless Liquid [1]
Boiling Point 234-235 °C (lit.) [1]
Density 1.015 g/mL at 25 °C (lit.) [1]

Refractive Index

n20/D 1.5325 (lit.)

[1]

Flash Point 106 °C (222.8 °F) - closed cup

SMILES CNCclcccecclOC [3]
JCCQJICOMFAJICQ-

InChl Key [3]

UHFFFAOYSA-N

Safety and Handling

2-Methoxy-N-methylbenzylamine is classified as a hazardous substance and must be
handled with appropriate precautions.

» Signal Word: Danger.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318
(Causes serious eye damage), H335 (May cause respiratory irritation).

e Precautionary Measures: Standard laboratory personal protective equipment (PPE) is
required, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
Work should be conducted in a well-ventilated area or under a chemical fume hood.

Core Synthesis Methodologies

The primary and most efficient method for synthesizing 2-Methoxy-N-methylbenzylamine is
through the reductive amination of 2-methoxybenzaldehyde. This reaction is a cornerstone of
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amine synthesis due to its versatility and efficiency.[5][6]
The fundamental principle involves two key steps that typically occur in a single pot:

e Imine Formation: 2-methoxybenzaldehyde reacts with methylamine to form an unstable
imine (Schiff base) intermediate, with the concurrent elimination of a water molecule.

e Reduction: The imine intermediate is immediately reduced in situ to the target secondary
amine.

The choice of reducing agent and catalyst is critical as it dictates the reaction conditions, safety
profile, and overall yield.

(Z-Methoxybenzaldehyde) ' Methylamine '

+ H20

Process

Imine Intermediate
(in situ)

Reduction Step

2-Methoxy-N-methylbenzylamine

Click to download full resolution via product page

Caption: Reductive Amination Workflow.

Method 1: Catalytic Hydrogenation
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This classic approach utilizes hydrogen gas (Hz) as the terminal reducing agent in the
presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[7]

» Expertise & Causality: The palladium catalyst provides a surface for the adsorption of both
the imine intermediate and hydrogen gas. This proximity facilitates the efficient transfer of
hydrogen atoms across the C=N double bond, leading to the desired amine. This method is
considered "clean" as the primary byproduct is water, and the catalyst can be easily removed
by filtration. The reaction can often be performed under mild conditions (atmospheric
pressure and room temperature), which preserves sensitive functional groups.[7]

Method 2: Leuckart-Wallach Type Reaction

This method employs formic acid or its derivatives, such as ammonium formate, as the

reducing agent.[8]

o Expertise & Causality: When heated, ammonium formate decomposes to formic acid and
ammonia. In this context, with an external amine (methylamine) or by using formamide
derivatives, the formic acid acts as a hydride donor to reduce the imine. This approach is
particularly valuable as it circumvents the need for specialized high-pressure hydrogenation
equipment and the handling of flammable hydrogen gas, making it more amenable to
standard laboratory setups.[8] The conditions are typically harsher (higher temperatures)

than catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols are detailed, self-validating procedures grounded in established

chemical literature.

Protocol 1: Synthesis via Catalytic Hydrogenation

(This protocol is adapted from a similar synthesis of a substituted N-methylbenzylamine

derivative and is directly applicable).[7]

o Reaction Setup: In a suitable hydrogenation vessel, suspend 2-methoxybenzaldehyde (1.0
eq) in methanol (approx. 5-10 mL per gram of aldehyde).
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e Amine Addition: To this suspension, add a 40% aqueous solution of methylamine (2.0 eq).
Stir the mixture until the aldehyde has completely dissolved, indicating the formation of the
imine intermediate.

o Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.1 mol%).

o Trustworthiness Note: The catalyst should be handled with care, especially when dry, as it
can be pyrophoric. It is often handled as a water-wet paste.

» Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive hydrogen
atmosphere (e.g., using a balloon or a regulated supply at atmospheric pressure) and stir the
reaction mixture vigorously at room temperature.

e Monitoring and Workup: The reaction progress can be monitored by the cessation of
hydrogen uptake. Typically, this takes a few hours.[7] Once complete, carefully vent the
hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

 Purification: Remove the Pd/C catalyst by filtration through a pad of Celite®. Rinse the filter
cake with a small amount of methanol.

« |solation: Concentrate the filtrate under reduced pressure to remove methanol, excess
methylamine, and the water byproduct. The remaining oily residue is the crude 2-Methoxy-
N-methylbenzylamine.

» Validation: The product can be further purified by vacuum distillation if necessary. Purity and
identity should be confirmed using analytical techniques such as *H NMR, 3C NMR, and
mass spectrometry. The reported yield for this type of reaction is often quantitative.[7]

Protocol 2: Synthesis via Ammonium Formate

(This protocol is adapted from a patent describing a similar reductive amination process).[8]

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a
thermometer, heat ammonium formate (approx. 5.0 eq) to ~170 °C. The solid will melt and
begin to decompose. After about 2 hours, cool the molten salt to 120 °C.
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e Aldehyde Addition: Slowly add 2-methoxybenzaldehyde (1.0 eq) to the hot ammonium
formate while stirring.

o Causality Note: The high temperature is necessary to facilitate the in-situ generation of the
reducing species from the formate salt and to drive the reaction to completion.

e Reaction: Maintain the reaction mixture at 120 °C and stir for approximately 5 hours.

o Workup and Extraction: Cool the reaction mixture to room temperature. Pour the resulting
solution into a significant volume of water (e.g., 10 volumes). Extract the aqueous mixture
with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

 Purification: Combine the organic extracts and wash them with brine (saturated NaCl
solution) to remove residual water-soluble impurities. Dry the organic layer over an
anhydrous drying agent (e.g., Na2SO4 or MgSOa).

« |solation: Filter off the drying agent and remove the solvent by rotary evaporation. The
resulting crude product can be purified by vacuum distillation.

 Validation: Confirm the structure and purity of the final product using appropriate analytical
methods (NMR, GC-MS, IR).

Summary of Synthesis Parameters
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Parameter

Method 1: Catalytic
Hydrogenation

Method 2: Ammonium
Formate

Aldehyde

2-Methoxybenzaldehyde

2-Methoxybenzaldehyde

Amine Source

Methylamine (ag. solution)

Ammonium Formate

Reducing Agent Hz gas Ammonium Formate

Catalyst 5% Pd/C None (thermal)

Solvent Methanol None (neat)

Temperature Room Temperature 120-170 °C

Pressure Atmospheric Atmospheric

Key Advantage Mild conditions, high yield Avoids Hz gas and metal
catalysts

Reported Yield Quantitative[7] High[8]

Conclusion

2-Methoxy-N-methylbenzylamine is a readily accessible synthetic intermediate. The most

reliable and scalable synthesis route is the reductive amination of 2-methoxybenzaldehyde with

methylamine. Researchers can choose between catalytic hydrogenation for a clean, high-yield

reaction under mild conditions or a formate-based reduction to avoid the complexities of

handling hydrogen gas. The choice of methodology depends on the available equipment and

specific safety considerations of the laboratory. The protocols and data presented herein

provide a solid foundation for the successful synthesis and application of this versatile

compound in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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